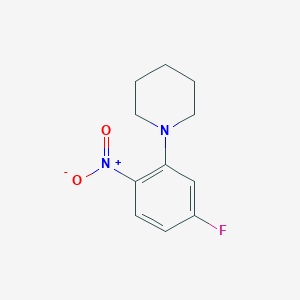

1-(5-Fluoro-2-nitrophenyl)piperidine

Description

1-(5-Fluoro-2-nitrophenyl)piperidine is a synthetic organic compound characterized by a piperidine ring substituted with a 5-fluoro-2-nitrophenyl group. This compound is primarily studied in the context of structural analogs of phencyclidine (PCP) and other arylcyclohexylamines, which exhibit central nervous system (CNS) activity . However, its specific pharmacological profile remains less documented compared to well-studied derivatives like PCP or TCP (thienyl-substituted analogs). The fluorine atom at the 5-position may enhance metabolic stability and modulate receptor affinity, a common strategy in medicinal chemistry to optimize drug-like properties .

Properties

IUPAC Name |

1-(5-fluoro-2-nitrophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2/c12-9-4-5-10(14(15)16)11(8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMFLDMFJWXGOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC(=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2-nitrophenyl)piperidine can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of 1-(5-Fluoro-2-nitrophenyl)piperidine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-2-nitrophenyl)piperidine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed:

Reduction: 1-(5-Amino-2-nitrophenyl)piperidine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1-(5-Fluoro-2-nitrophenyl)piperidine has several applications across different scientific domains:

Chemistry :

- Serves as a building block for synthesizing more complex organic compounds.

- Can undergo various chemical reactions such as oxidation, reduction, and substitution, yielding derivatives with distinct properties.

Biology :

- Exhibits significant antimicrobial properties, particularly against resistant strains of Candida glabrata.

- The mechanism involves disruption of cellular processes critical for yeast survival.

Medicine :

- Demonstrates promising anticancer activity by inhibiting protein synthesis in cancer cells.

- In vitro studies have shown cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Industry :

- Useful in pharmaceutical development for creating new drug candidates targeting specific diseases.

Antimicrobial Activity

1-(5-Fluoro-2-nitrophenyl)piperidine has been reported to inhibit the growth of Candida glabrata, a pathogenic yeast known for antifungal resistance. The disruption of essential cellular processes underlies this antimicrobial effect.

Anticancer Properties

Research indicates that the compound shows potent anticancer effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.65 |

| HeLa | 2.41 |

Western blot analyses suggest that treatment with this compound increases p53 expression levels and activates caspase-3 cleavage in MCF-7 cells, indicating induction of apoptosis via the intrinsic apoptotic pathway.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug development:

- Anticancer Drug Development : Research focusing on structural modifications has shown that introducing electron-withdrawing groups like nitro significantly enhances anticancer activity.

- Antimicrobial Research : Investigations into the structure-activity relationship (SAR) have indicated that modifications at the piperidine ring can lead to improved antibacterial properties against resistant strains.

- Neuropharmacology Studies : Preliminary data suggest that compounds with similar structures may exhibit significant interactions with neurotransmitter systems, indicating potential roles in neurotherapeutics.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-nitrophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(5-Fluoro-2-nitrophenyl)piperidine, highlighting variations in substituents, molecular properties, and reported biological activities:

Structural and Electronic Modifications

- Nitro Group Position : The 2-nitro group in all listed compounds enhances electron-deficient aromatic systems, affecting π-π stacking interactions with biological targets .

- Backbone Variations : TCP and 3F-PCP incorporate cyclohexyl or thienyl groups, expanding steric bulk and modifying receptor binding profiles compared to simpler phenylpiperidine derivatives .

Pharmacological and Toxicological Insights

- TCP : Exhibits higher CNS stimulation than PCP due to the thienyl group’s enhanced interaction with NMDA receptors, leading to prolonged dissociative effects .

- Dichloro Derivatives : The dichloro analog (1-(4,5-Dichloro-2-nitrophenyl)piperidine) demonstrates acute toxicity, with safety protocols emphasizing respiratory protection during handling .

- Fluorine Impact : While 1-(5-Fluoro-2-nitrophenyl)piperidine lacks direct activity data, fluorine’s electronegativity and small atomic radius often improve metabolic stability and bioavailability in related compounds .

Biological Activity

1-(5-Fluoro-2-nitrophenyl)piperidine is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(5-Fluoro-2-nitrophenyl)piperidine features a piperidine ring substituted with a 5-fluoro-2-nitrophenyl group. The presence of fluorine and nitro groups in its structure is significant as these modifications can enhance the compound's biological activity by influencing its interaction with biological targets.

Anticancer Activity

Research has shown that derivatives of 1-(5-Fluoro-2-nitrophenyl)piperidine exhibit potent anticancer properties. A study evaluated various piperidyl phosphoramidate analogues against L1210 mouse leukemia cells, revealing that compounds with similar structural motifs inhibited cell proliferation effectively, with IC(50) values in the nanomolar range . This suggests that the introduction of the 5-fluoro-2-nitrophenyl moiety may enhance the anticancer activity of piperidine derivatives.

Antimicrobial Activity

The antimicrobial potential of 1-(5-Fluoro-2-nitrophenyl)piperidine has been investigated in various studies. For instance, certain piperidine derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specific modifications in the piperidine structure, such as halogen substitutions, have been linked to increased antimicrobial efficacy .

| Compound | MIC (mg/mL) | Activity Type |

|---|---|---|

| 1-(5-Fluoro-2-nitrophenyl)piperidine | 0.0048 - 0.0195 | Antibacterial |

| Piperidyl derivatives | 0.0039 - 0.025 | Antifungal |

The proposed mechanism of action for 1-(5-Fluoro-2-nitrophenyl)piperidine involves its interaction with specific cellular targets. The nitro group can undergo reduction to form reactive intermediates that may bind to DNA or proteins, leading to cytotoxic effects in cancer cells . Additionally, the fluorine atom may enhance lipophilicity, facilitating cellular uptake and bioavailability.

Study on Anticancer Properties

In a case study focusing on the anticancer properties of similar compounds, it was found that the introduction of fluorinated phenyl groups significantly increased the growth inhibition of cancer cell lines. The study highlighted that compounds with a similar structure to 1-(5-Fluoro-2-nitrophenyl)piperidine showed enhanced apoptosis induction in treated cells compared to their non-fluorinated counterparts .

Evaluation of Antimicrobial Efficacy

Another study evaluated various piperidine derivatives for their antimicrobial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that compounds containing nitro and fluorine substituents exhibited lower MIC values compared to those without these modifications, underscoring the importance of these functional groups in enhancing antimicrobial potency .

Q & A

Q. What mechanistic insights explain unexpected byproducts in piperidine substitution?

- Methodology:

- Isotopic Labeling: Use ¹⁵N-labeled nitro groups to track intermediates via MS/MS.

- In Situ Monitoring: ReactIR to detect transient species (e.g., Meisenheimer complexes) during SNAr .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.